molecular formula C10H16N2O B2935393 (5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine CAS No. 1540792-38-8

(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine

Cat. No.: B2935393
CAS No.: 1540792-38-8
M. Wt: 180.251
InChI Key: NFYZBRIHGUAAGV-UHFFFAOYSA-N
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Description

“(5,5-Dimethyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanamine” is a chemical compound with the CAS Number: 1540792-38-8 . It has a molecular weight of 180.25 . The IUPAC name for this compound is (5,5-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanamine . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N2O/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure using text.


Physical And Chemical Properties Analysis

“this compound” is a liquid . It is stored at a temperature of 4°C .

Scientific Research Applications

Dopaminergic Activity Studies

Research has focused on the synthesis and evaluation of compounds for dopaminergic activity, which is crucial for treating disorders such as Parkinson's disease and schizophrenia. For example, substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors, showing evidence of dopaminergic activity both centrally and peripherally (Pfeiffer et al., 1982).

Serotonin Receptor Agonists for Antidepressant Activity

Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated high affinity for the 5-HT1A receptor, selectivity over other receptors, and showed potent antidepressant-like activity in vivo, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antimicrobial Studies

A series of new quinoline derivatives carrying a 1,2,3-triazole moiety were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds demonstrated moderate to very good antimicrobial activities, suggesting their potential for developing new antimicrobial agents (Thomas et al., 2010).

Squalene Epoxidase Inhibition for Cholesterol Management

NB-598, a compound structurally unrelated but within the realm of medicinal chemistry research, showed potent inhibition of squalene epoxidase, a key enzyme in cholesterol biosynthesis. This action resulted in lowered cholesterol levels in animal models, suggesting potential applications in managing hypercholesterolemia (Horie et al., 1990).

Cell Growth Assays

The development of assays for cell growth and cytotoxicity testing is crucial for cancer research and drug development. A study on a new tetrazolium analog for cell growth assays in culture represents this application, highlighting the importance of chemical compounds in developing new methodologies for biomedical research (Cory et al., 1991).

Safety and Hazards

The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .

Properties

IUPAC Name

(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-10(2)4-3-9-7(5-10)8(6-11)12-13-9/h3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYZBRIHGUAAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NO2)CN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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